molecular formula C11H9N3O4S2 B5524547 4-nitro-N'-(3-thienylmethylene)benzenesulfonohydrazide

4-nitro-N'-(3-thienylmethylene)benzenesulfonohydrazide

Cat. No. B5524547
M. Wt: 311.3 g/mol
InChI Key: JOBYFKGRQHCJLQ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-nitro-N’-(3-thienylmethylene)benzenesulfonohydrazide” is a chemical compound with the molecular formula C11H9N3O4S2 . It has an average mass of 311.337 Da and a monoisotopic mass of 311.003448 Da .

Scientific Research Applications

Sensor Development

  • Hg2+ Sensor : Derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) were synthesized and used for the selective detection of mercury (Hg2+) ions. These derivatives displayed enhanced chemical performances, such as higher sensitivity and stability, in detecting Hg2+ in water samples (Hussain et al., 2017).

Chemical Transformations

  • Formation of Substituted Aromatics : Vicarious nucleophilic substitutions of nitrobenzenes with carbanions were used to produce substituted aromatics, showing the versatility of these compounds in organic synthesis (Beier et al., 2011).
  • Synthesis of Privileged Scaffolds : Polymer-supported benzenesulfonamides, prepared from nitrobenzenesulfonyl chloride, served as key intermediates in various chemical transformations to yield diverse scaffolds, highlighting the utility of these compounds in synthesizing complex chemical structures (Fülöpová & Soural, 2015).

Electronic Device Applications

  • Molecular Electronic Devices : A molecule containing a nitroamine redox center was used in an electronic device, demonstrating negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in electronics (Chen et al., 1999).

properties

IUPAC Name

4-nitro-N-[(E)-thiophen-3-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S2/c15-14(16)10-1-3-11(4-2-10)20(17,18)13-12-7-9-5-6-19-8-9/h1-8,13H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBYFKGRQHCJLQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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